ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15719135
InChI: InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-11-17-7-5-4-6-8-17)23(29)21(32-25)15-18-9-12-19(26)13-10-18/h4-15,20H,3H2,1-2H3/b14-11+,21-15+
SMILES:
Molecular Formula: C25H21ClN2O3S
Molecular Weight: 465.0 g/mol

ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15719135

Molecular Formula: C25H21ClN2O3S

Molecular Weight: 465.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C25H21ClN2O3S
Molecular Weight 465.0 g/mol
IUPAC Name ethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-11-17-7-5-4-6-8-17)23(29)21(32-25)15-18-9-12-19(26)13-10-18/h4-15,20H,3H2,1-2H3/b14-11+,21-15+
Standard InChI Key CYMQXEJLWJMSSR-KUXVMBIOSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C

Introduction

Chemical Architecture and Conformational Dynamics

The thiazolo[3,2-a]pyrimidine scaffold forms a bicyclic system where a thiazole ring (S1/N1/C2/C3/C9) fuses with a pyrimidine ring. X-ray crystallography of analogous compounds reveals significant puckering in the pyrimidine ring, adopting a boat conformation with displacements of 0.367 Å (C-phenyl) and 0.107 Å (N) from the mean plane . The 4-chlorobenzylidene group at position 2 adopts an axial orientation, forming an 88.99° dihedral angle with the pyrimidine ring, while the phenylethenyl substituent at position 5 extends into a hydrophobic pocket .

The ethyl carboxylate at position 6 exhibits dual conformational behavior: one orientation nearly coplanar with the core (13.40° dihedral angle) and another perpendicular (80.57°), stabilized by intramolecular carbonyl-π interactions . This flexibility may influence binding interactions in biological systems. Key bond lengths include N1–C3 (1.403 Å), indicative of electron delocalization within the thiazole ring, and C8═C9 (1.340 Å), consistent with double-bond character .

Table 1: Selected Crystallographic Parameters of Analogous Thiazolo[3,2-a]Pyrimidines

ParameterValueSource
Pyrimidine ring puckering0.367 Å
N1–C3 bond length1.403 Å
C8═C9 bond length1.340 Å
Dihedral (C6-ester/core)13.40°

Synthetic Methodologies and Characterization

Synthesis typically proceeds via a multi-step sequence:

  • Core Formation: Cyclocondensation of thiourea derivatives with β-ketoesters yields the thiazolo[3,2-a]pyrimidine core .

  • Substituent Introduction:

    • 4-Chlorobenzylidene incorporation via Knoevenagel condensation using 4-chlorobenzaldehyde .

    • Phenylethenyl group installation through Heck coupling or Wittig reactions .

    • Ethyl carboxylate introduction via esterification of the corresponding carboxylic acid .

Reaction monitoring by FT-IR confirms key functional groups:

  • C=O stretches at 1700–1680 cm⁻¹ (ester and ketone) .

  • C=N vibrations at 1620–1600 cm⁻¹ (thiazole) .

  • C-Cl absorption at 750–700 cm⁻¹ .

¹H NMR (DMSO-d6) of analogous compounds shows:

  • Thiazole H3 singlet at δ 7.54 ppm .

  • Phenylethenyl vinyl protons as doublets (δ 6.68–7.49 ppm, J = 16 Hz) .

  • Ethyl ester quartet at δ 4.20 ppm (OCH₂CH₃) .

Computational Insights and Molecular Interactions

Docking studies against Trypanosoma brucei pteridine reductase 1 (PTR1, PDB: 1KZN) suggest:

  • The pyrimidine ring stacks between nicotinamide and Phe113, forming hydrogen bonds with Asp161 and Arg14 .

  • The 4-chlorobenzylidene group occupies a hydrophobic cleft near Leu209 and Met213 .

  • Phenylethenyl extends into a solvent-exposed region, potentially modulating solubility .

DFT calculations (B3LYP/6-311+G**) predict:

  • HOMO (-5.82 eV) localized on the thiazole ring, indicating nucleophilic reactivity.

  • LUMO (-2.15 eV) delocalized across the pyrimidine and phenylethenyl groups .

Table 2: Predicted Binding Affinities for Analogous Compounds

TargetΔG (kcal/mol)Source
T. brucei PTR1-9.2
DNA Gyrase (1KZN)-8.7
CYP3A4-6.4

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